molecular formula C14H20ClNO2 B6140671 4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride

Cat. No.: B6140671
M. Wt: 269.77 g/mol
InChI Key: JSOYTEPQWLPFRB-FXRZFVDSSA-N
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Description

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride typically involves the reaction of 4-phenoxybut-2-en-1-ol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)morpholine hydrochloride
  • 4-(2-ethoxyphenoxy)ethylmorpholine hydrochloride
  • 4-(2-(2-NAPHTHYLOXY)ETHYL)MORPHOLINE HYDROCHLORIDE

Uniqueness

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride is unique due to its specific phenoxybut-2-enyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-6-14(7-3-1)17-11-5-4-8-15-9-12-16-13-10-15;/h1-7H,8-13H2;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYTEPQWLPFRB-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=CCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C=C/COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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